Thiourea, N-(3-iodophenyl)-N'-phenyl-
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Overview
Description
Thiourea, N-(3-iodophenyl)-N’-phenyl- is a chemical compound with the molecular formula C13H10IN2S It is a derivative of thiourea, where the hydrogen atoms are replaced by phenyl and 3-iodophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thiourea, N-(3-iodophenyl)-N’-phenyl- typically involves the reaction of 3-iodoaniline with phenyl isothiocyanate. The reaction is carried out in a suitable solvent, such as ethanol or acetonitrile, under reflux conditions. The product is then purified by recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
While specific industrial production methods for Thiourea, N-(3-iodophenyl)-N’-phenyl- are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Thiourea, N-(3-iodophenyl)-N’-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to corresponding amines.
Substitution: The iodine atom in the 3-iodophenyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted thiourea derivatives depending on the nucleophile used.
Scientific Research Applications
Thiourea, N-(3-iodophenyl)-N’-phenyl- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to inhibit bacterial growth.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of novel materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism by which Thiourea, N-(3-iodophenyl)-N’-phenyl- exerts its effects involves interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell walls and inhibit essential enzymes. In medicinal applications, the compound may interact with cellular pathways involved in cell proliferation and apoptosis, thereby exerting anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- Thiourea, N-(3-iodophenyl)-N’-2-propenyl-
- Thiourea, N-(3-iodophenyl)-N’-methyl-
- Thiourea, N-(3-iodophenyl)-N’-ethyl-
Uniqueness
Thiourea, N-(3-iodophenyl)-N’-phenyl- is unique due to the presence of both phenyl and 3-iodophenyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these properties are advantageous .
Properties
CAS No. |
53305-98-9 |
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Molecular Formula |
C13H11IN2S |
Molecular Weight |
354.21 g/mol |
IUPAC Name |
1-(3-iodophenyl)-3-phenylthiourea |
InChI |
InChI=1S/C13H11IN2S/c14-10-5-4-8-12(9-10)16-13(17)15-11-6-2-1-3-7-11/h1-9H,(H2,15,16,17) |
InChI Key |
YIGJMIWIKGQIOP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)NC2=CC(=CC=C2)I |
Origin of Product |
United States |
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